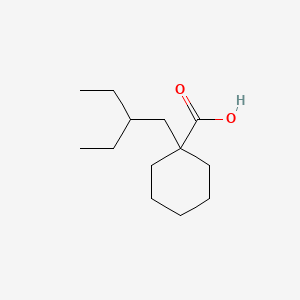

1-(2-ethylbutyl)cyclohexanecarboxylic acid

Description

Contextualizing Cyclohexanecarboxylic Acids in Modern Organic Synthesis

Cyclohexanecarboxylic acid, a simple saturated cyclic carboxylic acid, and its derivatives are fundamental scaffolds in organic chemistry. nist.govnist.govebi.ac.uk Their rigid cyclohexane (B81311) framework provides a defined three-dimensional geometry, which is a desirable feature in the design of molecules intended for specific biological interactions. nih.gov These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with unique properties. youtube.comnih.govnih.gov The reactivity of the carboxylic acid group, combined with the conformational properties of the cyclohexane ring, allows for a diverse range of chemical transformations.

The Significance of Sterically Hindered and Branched Alkyl Substituents in Chemical Architectures

The introduction of substituents onto a molecular scaffold can dramatically alter its physical and chemical properties. Alkyl groups, composed of carbon and hydrogen atoms, are fundamental substituents in organic chemistry. google.com Branched alkyl groups, in particular, introduce steric hindrance, which is the effect of the spatial arrangement of atoms on the reactivity of a molecule. youtube.comwikipedia.org This steric bulk can influence reaction rates, dictate stereochemical outcomes, and enhance the stability of a molecule by shielding reactive centers from unwanted interactions. wikipedia.org In medicinal chemistry, the strategic placement of sterically demanding groups can improve a drug's selectivity for its target and enhance its metabolic stability. google.commdpi.com

The 2-ethylbutyl group is a prime example of a branched alkyl substituent. Its presence at the 1-position of the cyclohexane ring in 1-(2-ethylbutyl)cyclohexanecarboxylic acid creates a highly congested environment around the carboxylic acid functionality. This steric crowding is a key feature that defines the compound's chemical behavior and potential applications.

Historical Development and Early Research Trajectories Pertaining to this compound Analogues

While specific early research on this compound itself is not extensively documented in publicly available academic literature, the development of related substituted cyclohexanecarboxylic acids has been a subject of interest for decades. Early studies often focused on the synthesis and stereochemical analysis of these compounds. For instance, research into the epimerization of 2- or 4-substituted cyclohexane carboxylic acids dates back to the late 1970s. 2abiotech.net

A significant development in the synthesis of 1-substituted cyclohexanecarboxylic acids was the advent of methods for the direct alkylation of cyclohexanecarboxylic acid derivatives. A patented process describes the preparation of this compound by reacting a cyclohexanecarboxylic acid derivative with a 1-halo-2-ethylbutane in the presence of a secondary amine and an organolithium reagent. google.com This method highlights the industrial relevance of this particular compound as an intermediate in the synthesis of pharmaceutically active compounds.

Current Research Gaps and the Scholarly Rationale for Investigating this compound

Despite its apparent utility in industrial synthesis, a comprehensive academic investigation into the fundamental properties and reactivity of this compound is notably absent from the scientific literature. This presents a clear research gap. The unique steric environment created by the 2-ethylbutyl group at the quaternary carbon of the cyclohexane ring warrants a detailed study of its impact on the acidity of the carboxylic acid, its conformational preferences, and its behavior in various chemical reactions.

The scholarly rationale for investigating this compound is multifaceted. A thorough understanding of its physicochemical properties would be invaluable for optimizing its use as a synthetic intermediate. Furthermore, exploring its potential as a building block for novel materials or as a scaffold for new classes of biologically active molecules could open up new avenues of research. The lack of publicly available spectroscopic and crystallographic data for this compound further underscores the need for fundamental academic research.

Aims and Scope of Academic Inquiry into the Chemical Compound

A dedicated academic inquiry into this compound would aim to address the existing knowledge gaps. The primary objectives of such research would be to:

Develop and optimize synthetic routes to this compound, potentially exploring more efficient and environmentally benign methodologies than those currently patented.

Thoroughly characterize the physicochemical properties of the compound, including its pKa, solubility, and conformational dynamics.

Acquire and analyze comprehensive spectroscopic data , such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to create a complete and publicly accessible dataset.

Investigate the reactivity of the compound in a range of chemical transformations, with a particular focus on how the steric hindrance of the 2-ethylbutyl group influences reaction outcomes.

Explore its potential as a synthon for the creation of novel and complex molecules with potential applications in medicinal chemistry, materials science, or catalysis.

By pursuing these aims, the academic community can build a solid foundation of knowledge around this intriguing and synthetically useful molecule, paving the way for its broader application and the discovery of new chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylbutyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-11(4-2)10-13(12(14)15)8-6-5-7-9-13/h11H,3-10H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKJBJLXKLOLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC1(CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301036257 | |

| Record name | 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381209-09-2 | |

| Record name | 1-(2-Ethylbutyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381209-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381209092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Advanced Chemical Transformations of 1 2 Ethylbutyl Cyclohexanecarboxylic Acid

Chemical Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical modifications, opening avenues for the synthesis of diverse derivatives.

Esterification and Amidation for Diversification in Organic Synthesis

The conversion of 1-(2-ethylbutyl)cyclohexanecarboxylic acid into its corresponding esters and amides represents a fundamental strategy for structural diversification. These derivatives are often key intermediates in the synthesis of more complex molecules, including pharmaceutically active compounds.

Esterification: The formation of esters from this compound can be achieved through various methods. Given the steric hindrance around the tertiary carboxylic acid, classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, may require forcing conditions such as high temperatures and the use of a large excess of the alcohol to drive the equilibrium towards the product. masterorganicchemistry.com More efficient methods for esterifying sterically hindered carboxylic acids often employ activating agents. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters under milder conditions. masterorganicchemistry.com

A patent describes the hydrolysis of various esters of this compound, such as the ethyl and isopropyl esters, to yield the parent carboxylic acid. google.com This implies that the reverse reaction, esterification, is a feasible and relevant transformation for this compound. For example, the ethyl ester can be synthesized by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Amidation: The synthesis of amides from this compound is a critical transformation, particularly for the preparation of bioactive molecules. A common strategy involves the initial activation of the carboxylic acid to a more reactive species, such as an acyl chloride. A patent discloses the reaction of this compound with a halogenating agent, like thionyl chloride (SOCl₂), to form the corresponding acyl chloride, 1-(2-ethylbutyl)cyclohexane-1-carbonyl chloride. bldpharm.com This intermediate can then readily react with a primary or secondary amine to furnish the desired amide. researchgate.net This two-step, one-pot procedure is highly effective even for sterically hindered amines. The direct coupling of the carboxylic acid with an amine using coupling agents like DCC or other modern peptide coupling reagents is also a viable, albeit potentially less efficient for this sterically demanding substrate, route to the corresponding amides. The amide derivative, this compound amide, has been documented. rsc.org

Reduction to Aldehydes and Alcohols: Mechanistic Pathways

The reduction of the carboxylic acid group in this compound can lead to the formation of either the corresponding primary alcohol, 1-(2-ethylbutyl)cyclohexylmethanol, or the aldehyde, 1-(2-ethylbutyl)cyclohexanecarbaldehyde.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are typically more reactive than the starting carboxylic acid and are readily reduced further to the alcohol. chemistrysteps.com To achieve this, specialized methods are necessary. One approach involves the conversion of the carboxylic acid to a derivative that can be reduced to the aldehyde level and then hydrolyzed. For sterically hindered carboxylic acids, conversion to the corresponding N,N-disubstituted amide followed by reduction with a mild hydride source can be an effective strategy. chemistrysteps.com Another possibility involves the use of specialized reducing agents that can selectively stop at the aldehyde stage.

Decarboxylation Reactions and Their Applications in Carbon-Carbon Bond Cleavage

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂), leading to the formation of a new carbon-hydrogen bond. For this compound, which is a tertiary carboxylic acid, decarboxylation would yield 1-(2-ethylbutyl)cyclohexane.

Standard thermal decarboxylation of simple carboxylic acids is often difficult and requires high temperatures. However, the presence of specific functional groups can facilitate this process. wikipedia.org For tertiary carboxylic acids, radical-based methods are often employed. The Barton decarboxylation, for instance, involves the conversion of the carboxylic acid to a thiohydroxamate ester, which then undergoes radical-mediated decomposition to the corresponding alkane. publish.csiro.au This method has been successfully applied to bridgehead carboxylic acids, which share the structural feature of a carboxyl group on a tertiary carbon. publish.csiro.au More recent developments include photoredox catalysis, which can enable the decarboxylation of primary, secondary, and tertiary carboxylic acids under mild, visible-light-irradiated conditions. organic-chemistry.org Enzymatic photodecarboxylation has also been shown to be effective for bulky secondary and tertiary carboxylic acids. nih.govacs.org

Activation Strategies for Further Functionalization

Activation of the carboxylic acid group is a key step to enhance its reactivity towards nucleophiles, enabling a broader range of chemical transformations.

As previously mentioned in the context of amidation (Section 3.1.1), the most common activation strategy is the conversion of the carboxylic acid to an acyl halide. Specifically, this compound can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 1-(2-ethylbutyl)cyclohexane-1-carbonyl chloride. bldpharm.comchemicalbook.com This acyl chloride is a highly reactive electrophile that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols (to form esters), amines (to form amides), and organometallic reagents.

Another activation method involves the formation of an acid anhydride (B1165640). This can be achieved by reacting the carboxylic acid with a dehydrating agent or by reacting the corresponding carboxylate salt with an acyl chloride. The resulting anhydride is also a potent acylating agent.

Transformations Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound is a saturated aliphatic system and, as such, is generally less reactive than the carboxylic acid functional group. However, under specific conditions, transformations involving the ring can be induced.

Electrophilic and Nucleophilic Substitutions on the Ring

Electrophilic Substitution: Electrophilic substitution reactions on saturated alkanes are generally challenging and require harsh conditions, often proceeding through radical mechanisms rather than the ionic pathways observed in aromatic systems. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org The C-H bonds of the cyclohexane ring are non-polar and have low acidity, making them poor targets for electrophiles. Reactions such as nitration or halogenation on the cyclohexane ring would likely require radical initiators (e.g., UV light or peroxides) and would likely lead to a mixture of products with poor regioselectivity, with substitution possible at any of the methylene (B1212753) positions of the ring. The presence of the bulky 1-(2-ethylbutyl) and carboxylic acid groups at the C1 position would sterically hinder attack at adjacent positions to some extent.

Nucleophilic Substitution: Nucleophilic substitution directly on the carbon atoms of the cyclohexane ring is generally not feasible as there is no suitable leaving group present. Such reactions typically require the presence of a good leaving group, such as a halide or a tosylate, on the ring. chemistrysteps.comyoutube.comyoutube.com For this compound, a nucleophilic substitution would first necessitate the introduction of a leaving group onto the cyclohexane ring, for example, through a radical halogenation reaction. Even with a leaving group present, nucleophilic substitution at a tertiary carbon center, such as the C1 position, is sterically hindered and would likely proceed through an Sₙ1 mechanism if a stable carbocation could be formed. jimcontent.comnih.gov However, the formation of a tertiary carbocation at this position might be disfavored due to potential steric strain. Nucleophilic attack at the secondary carbons of the ring would be more plausible, but would still require prior functionalization.

Ring Opening or Expansion Reactions under Specific Conditions

While the cyclohexane ring is generally stable, its structure can be modified through ring-opening or expansion reactions under specific conditions. A plausible strategy for the ring expansion of this compound involves its conversion to a cyclic ketone, which can then undergo a Baeyer-Villiger oxidation.

The initial step requires the conversion of the carboxylic acid to a ketone. This can be achieved through several methods, including reaction with organolithium reagents or through the use of coupling agents like dicyclohexylcarbodiimide (DCC) followed by reaction with an organometallic reagent. umt.edu For instance, treatment of the carboxylic acid with two equivalents of an organolithium compound can yield a lithium carboxylate, which upon further reaction with the organolithium reagent, forms a stable tetrahedral dianion intermediate. umt.edu Aqueous workup then furnishes the corresponding ketone.

Once the 1-(2-ethylbutyl)cyclohexyl methyl ketone is formed, it can undergo a Baeyer-Villiger oxidation to yield a seven-membered lactone (a caprolactone (B156226) derivative). This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid catalyst. umn.eduvaia.com The migratory aptitude of the substituents on the ketone determines the regioselectivity of the oxygen insertion. In the case of a cyclohexyl methyl ketone, the cyclohexyl group has a higher migratory aptitude than the methyl group, leading to the insertion of the oxygen atom between the carbonyl carbon and the cyclohexyl ring. vaia.com

The mechanism of the Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate. umn.edu This intermediate is formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl group. A concerted rearrangement then occurs where the migrating group shifts to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct. umn.edu

An alternative approach to ring expansion could involve a Tiffeneau-Demjanov-type rearrangement. nih.gov This would necessitate the conversion of the carboxylic acid to an adjacent functional group that can generate a carbocation, such as an amine, which upon treatment with nitrous acid would lead to a ring-expanded ketone.

Functionalization and Derivatization of the 2-ethylbutyl Side Chain

The 2-ethylbutyl side chain, being a purely aliphatic and unactivated hydrocarbon chain, presents a significant challenge for selective functionalization. However, recent advancements in C-H activation chemistry offer potential strategies for its modification.

Site-Selective Oxidation and Reduction Strategies

The selective oxidation of non-activated C-H bonds in the 2-ethylbutyl side chain can be approached using transition metal catalysts. These catalysts can generate highly reactive metal-oxo species capable of abstracting a hydrogen atom from an alkane, initiating a functionalization cascade. acs.orgresearchgate.net

Manganese and iron complexes are particularly promising for this purpose. For instance, manganese-based catalysts in the presence of an oxidant like hydrogen peroxide can hydroxylate unactivated C-H bonds. acs.org The selectivity of these reactions is often influenced by both steric and electronic factors. In the 2-ethylbutyl side chain, there are primary, secondary, and tertiary C-H bonds. The relative reactivity of these bonds towards oxidation can be tuned by the choice of catalyst and reaction conditions. For example, some catalytic systems show a preference for the oxidation of sterically accessible secondary C-H bonds over more hindered tertiary C-H bonds. researchgate.net

Fluorinated alcohols as solvents have been shown to reverse the typical selectivity in some C-H oxidation reactions by deactivating more electron-rich sites through hydrogen bonding, thereby promoting oxidation at more remote and less activated positions. researchgate.net This strategy could potentially be employed to target specific positions on the 2-ethylbutyl chain.

Reduction of the carboxylic acid group to an alcohol would yield 1-(2-ethylbutyl)cyclohexylmethanol. The reactivity of the C-H bonds in the side chain of this alcohol towards radicals, such as those generated from reaction with OH or Cl radicals, would be a key factor in its atmospheric degradation. masterorganicchemistry.com

Stereocenter Manipulation within the Side Chain (if applicable)

The carbon atom of the 2-ethylbutyl group attached to the cyclohexane ring is a chiral center, as it is bonded to a hydrogen, a butyl group, an ethyl group, and the cyclohexyl moiety. Manipulating this stereocenter or introducing new stereocenters with control presents a synthetic challenge.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. chemistrysteps.comscripps.edu Achieving stereoselectivity in the functionalization of the 2-ethylbutyl side chain would likely require the use of chiral catalysts or reagents that can differentiate between the prochiral C-H bonds. For example, enantioselective C-H oxidation has been achieved using chiral manganese catalysts, which could potentially be applied to desymmetrize a methylene group within the butyl or ethyl fragments of the side chain. researchgate.net

Alternatively, if a functional group is introduced into the side chain, subsequent reactions can be directed by the existing stereocenter. For instance, if a ketone is introduced at the C2 position of the butyl chain, its reduction could proceed with diastereoselectivity, influenced by the steric hindrance of the adjacent chiral center. The outcome of such reactions is often dictated by the relative energies of the diastereomeric transition states. nih.gov

Mechanistic Investigations of Key Reactions Involving this compound

Elucidation of Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound are expected to be influenced by the steric bulk of the 1-substituent. For instance, in esterification reactions, the approach of an alcohol to the carboxylic acid carbonyl will be hindered. Studies on the esterification of the less hindered cyclohexanecarboxylic acid with ethylene (B1197577) glycol have shown that the reaction follows second-order kinetics. mdpi.comyoutube.com The presence of a bulky 1-substituent, as in the title compound, would likely decrease the reaction rate constant and increase the activation energy compared to the unsubstituted analogue.

The thermodynamics of potential reactions can be estimated based on related systems. For example, the ring-opening of lactones, which would be the product of a Baeyer-Villiger oxidation, has been studied thermodynamically. The process is generally endergonic, with the Gibbs free energy of reaction being influenced by the ring size and substitution pattern. organic-chemistry.org

Decarboxylation is another potential reaction, particularly if a beta-keto group is introduced. The decarboxylation of β-keto acids is generally a facile process that proceeds through a cyclic transition state. The thermodynamics of this reaction are favorable due to the formation of stable products, including carbon dioxide.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reactive intermediates provide crucial insights into reaction mechanisms. In the context of the proposed transformations of this compound, several key intermediates can be postulated.

In the Baeyer-Villiger oxidation of the corresponding ketone, the Criegee intermediate is a central species. umn.edu These carbonyl oxides have been the subject of extensive spectroscopic studies, including UV-Vis, infrared, and microwave spectroscopy, which have helped to elucidate their structure and reactivity. umn.eduacs.orgresearchgate.netmdpi.comyoutube.com

For the site-selective C-H oxidation of the 2-ethylbutyl side chain, high-valent metal-oxo species are proposed as the key reactive intermediates. acs.orgresearchgate.net These transient species are often difficult to detect directly due to their high reactivity. However, their existence is supported by kinetic studies, product analysis, and computational modeling. Spectroscopic techniques such as X-ray absorption and Mössbauer spectroscopy have been used to characterize related metal-oxo species in situ. umn.edu

In carbocation-mediated rearrangements, such as a potential Tiffeneau-Demjanov reaction, the structure and stability of the intermediate carbocations would dictate the reaction pathway and product distribution. These intermediates are typically studied through computational methods and by trapping experiments.

Advanced Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of 1-(2-ethylbutyl)cyclohexanecarboxylic acid in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's three-dimensional structure can be assembled.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Multi-dimensional NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals. The carboxylic acid proton (-COOH) would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding. libretexts.orgresearchgate.netlibretexts.org The protons of the 2-ethylbutyl group and the cyclohexane (B81311) ring would resonate in the upfield region, generally between 0.8 and 2.5 ppm. The terminal methyl protons of the ethyl and butyl groups would likely appear as triplets, while the methylene (B1212753) and methine protons would exhibit more complex splitting patterns due to diastereotopicity and spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, around 175-185 ppm. libretexts.orglibretexts.orgprinceton.edu The quaternary carbon at position 1 of the cyclohexane ring, being attached to the bulky 2-ethylbutyl group and the carboxylic acid, will have a characteristic chemical shift. Studies on similar 1-alkylcyclohexanecarboxylic acids suggest this shift would be significantly different from unsubstituted cyclohexanecarboxylic acid. The remaining carbons of the cyclohexane ring and the 2-ethylbutyl group will appear in the aliphatic region of the spectrum. The chemical shifts of the nitrile carbon in cyclohexanecarbonitriles have been shown to correlate with the configuration of the quaternary, nitrile-bearing stereocenter, and similar effects can be anticipated for the carboxylic acid analogue. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in identifying the spin-spin coupling networks within the molecule. It would clearly show the correlations between adjacent protons in the cyclohexane ring and within the 2-ethylbutyl side chain, allowing for the tracing of the carbon backbone through its attached protons.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum directly correlates each proton with the carbon to which it is attached. youtube.comcolumbia.eduresearchgate.net This is a powerful tool for assigning the carbon signals based on the already assigned proton signals from the COSY spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. youtube.comcolumbia.eduresearchgate.net This is particularly valuable for identifying the quaternary carbon at position 1, as it will show correlations to the protons on the adjacent carbons of the cyclohexane ring and the 2-ethylbutyl group. It is also crucial for establishing the connectivity between the cyclohexane ring and the 2-ethylbutyl substituent.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| -COOH | 10.0 - 12.0 (broad s) | 175 - 185 | To C1, protons on C2/C6 |

| C1 | - | ~45 - 55 | To protons on C2/C6, and protons on the CH₂ and CH of the ethylbutyl group |

| Cyclohexane CH₂ | 1.2 - 2.0 (m) | 25 - 40 | |

| Ethylbutyl CH | 1.8 - 2.2 (m) | 40 - 50 | To C1, protons on adjacent CH₂ and CH₃ groups |

| Ethylbutyl CH₂ | 1.0 - 1.6 (m) | 20 - 35 | To C1, protons on CH and CH₃ groups |

| Ethylbutyl CH₃ | 0.8 - 1.0 (t) | 10 - 15 | To CH and CH₂ of the ethylbutyl group |

Variable Temperature NMR and NOE Experiments for Conformational Analysis

The cyclohexane ring in this compound can exist in different chair conformations. Variable temperature (VT) NMR and Nuclear Overhauser Effect (NOE) experiments can provide insights into the conformational dynamics and preferred spatial arrangement of the molecule. researchgate.netauremn.org.br

Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study the rate of conformational exchange. At low temperatures, the interconversion between chair forms may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial conformers. This would allow for the determination of the energy barrier for ring inversion.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. These experiments would be crucial for determining the stereochemistry and preferred conformation. For instance, observing NOE correlations between protons of the 2-ethylbutyl group and specific protons on the cyclohexane ring would help to establish the orientation of the substituent relative to the ring.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₃H₂₄O₂ (exact mass: 212.1776). This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. columbia.edunih.gov

For this compound, the following fragmentation pathways are anticipated:

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment ion corresponding to the 1-(2-ethylbutyl)cyclohexyl cation. miamioh.eduyoutube.comlibretexts.orgarizona.edu

Alpha-Cleavage: Cleavage of the bond between C1 of the cyclohexane ring and the 2-ethylbutyl group can occur, leading to fragments corresponding to the cyclohexanecarboxylic acid cation and the 2-ethylbutyl radical, or vice versa.

Fragmentation of the Alkyl Chain: The 2-ethylbutyl side chain can undergo fragmentation, leading to the loss of ethyl or propyl radicals.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to a series of characteristic smaller ions.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Structure/Identity |

| 212 | [M]⁺ (Molecular Ion) |

| 195 | [M - OH]⁺ |

| 167 | [M - COOH]⁺ |

| 183 | [M - C₂H₅]⁺ |

| 169 | [M - C₃H₇]⁺ |

| 129 | [Cyclohexanecarboxylic acid]⁺ |

| 83 | [Cyclohexyl]⁺ |

| 57 | [C₄H₉]⁺ |

| 45 | [COOH]⁺ |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the confirmation of functional groups and providing insights into molecular structure. echemi.comfrontiersin.orgrsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgyoutube.com A strong and sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration. libretexts.orgyoutube.comlibretexts.org The C-H stretching vibrations of the cyclohexane and 2-ethylbutyl groups will appear in the 2850-3000 cm⁻¹ region. The presence of a bulky substituent at the alpha position may cause a slight shift in the C=O stretching frequency due to steric effects. echemi.com

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. The C=O stretching vibration in the Raman spectrum is typically weaker than in the IR spectrum. However, the C-C stretching vibrations of the cyclohexane ring and the alkyl chain, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum. This can provide valuable information about the carbon skeleton. Studies on other carboxylic acids have shown that Raman spectroscopy can be used to investigate intermolecular interactions and the degree of ionization. rsc.orgnih.govchemicalbook.comias.ac.in

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -COOH | O-H stretch (H-bonded) | 2500-3300 (very broad, strong) | Weak |

| -COOH | C=O stretch | 1700-1725 (strong, sharp) | Moderate |

| C-H (sp³) | C-H stretch | 2850-3000 (strong) | Strong |

| -COOH | C-O stretch | 1210-1320 (moderate) | Weak |

| -COOH | O-H bend | 920-950 (broad, moderate) | Weak |

| C-C | C-C stretch | Fingerprint region | Moderate to strong |

X-ray Crystallography of this compound Derivatives for Solid-State Structural Insights

X-ray crystallography stands as a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. purechemistry.org For derivatives of this compound, this method can provide precise data on bond lengths, bond angles, and the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) in the solid state. The successful application of this technique requires the growth of a high-quality single crystal, which can sometimes be a challenge for organic molecules. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org In the case of this compound derivatives, the carboxylic acid functional group is expected to play a dominant role in directing the crystal packing. Carboxylic acids commonly form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa. This creates a characteristic eight-membered ring motif.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 95.3 |

| Volume (ų) | 1412 |

| Z | 4 |

| Hydrogen Bond Motif | R²₂(8) dimer |

Absolute Configuration Determination (for chiral analogues)

The this compound molecule is chiral due to the stereocenter at the second carbon of the 2-ethylbutyl group. Determining the absolute configuration (the R or S designation) of a chiral molecule is crucial in many fields, particularly in the life sciences. X-ray crystallography is a primary method for the non-empirical determination of absolute configuration. nih.gov

This is often achieved through the use of anomalous dispersion. researchgate.netcapes.gov.br When the crystal contains an atom that scatters X-rays with a significant anomalous component (typically an atom heavier than oxygen), the intensities of Friedel pairs (reflections hkl and -h-k-l) are no longer equal. researchgate.net By carefully measuring these intensity differences, the absolute arrangement of the atoms in space can be determined. For a light-atom molecule like this compound, it may be necessary to co-crystallize it with a chiral auxiliary containing a heavier atom to enhance this effect. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Research (if chiral)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. cas.cz These methods are exquisitely sensitive to the stereochemistry of a molecule and provide valuable information that is complementary to X-ray crystallography.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. purechemistry.org An optically active molecule will absorb the two components differently in the region of its chromophoric absorptions. For this compound, the carboxylic acid group acts as the primary chromophore. The resulting CD spectrum, often characterized by positive or negative "Cotton effects," can be used to deduce the absolute configuration by comparison with empirical rules or with quantum chemical calculations. acs.orgnih.govmsu.edu However, the formation of aggregates, such as dimers, through hydrogen bonding can complicate the interpretation of CD spectra for carboxylic acids. acs.orgnih.govacs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgkud.ac.in An ORD spectrum shows a characteristic curve, and the shape of this curve, especially in the vicinity of an absorption band (the Cotton effect), is related to the absolute configuration of the molecule. kud.ac.in ORD and CD are related phenomena, and one can be calculated from the other through the Kronig-Kramers transforms. wikipedia.org

Table 2: Hypothetical Chiroptical Data for an Enantiomer of this compound

| Technique | Wavelength (nm) | Signal |

| Circular Dichroism | 215 | Positive Cotton Effect (Δε = +1.5) |

| Optical Rotatory Dispersion | 225 | Peak ([Φ] = +3000) |

| Optical Rotatory Dispersion | 205 | Trough ([Φ] = -2500) |

These advanced analytical techniques provide a powerful toolkit for researchers to gain a deep and comprehensive understanding of the structural and stereochemical properties of this compound and its derivatives.

Theoretical and Computational Chemistry Studies of 1 2 Ethylbutyl Cyclohexanecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Geometry optimization is the process of finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium structure. For a molecule like 1-(2-ethylbutyl)cyclohexanecarboxylic acid, this is a crucial first step.

Ab Initio Methods: These "from the beginning" methods use fundamental physical constants to solve the electronic structure of a molecule. Hartree-Fock (HF) is a foundational ab initio method, but for greater accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are often used. aip.org These higher-level calculations provide more reliable geometric parameters but are computationally more demanding. aip.org

Density Functional Theory (DFT): DFT is a widely used and computationally efficient alternative that models the electron correlation by using a functional of the electron density. acs.org Functionals such as B3LYP and M06-2X are commonly paired with basis sets like cc-pVTZ or 6-31+G(d,p) to achieve a balance of accuracy and computational cost for geometry optimizations of organic molecules. aip.orgacs.orgosti.gov For carboxylic acids, DFT has proven effective in predicting molecular structures and properties. aip.orgacs.org

The optimization process would yield key structural data for this compound, such as bond lengths, bond angles, and dihedral angles for its most stable conformation.

Interactive Table 1: Exemplary Optimized Geometric Parameters for the Carboxyl Group of this compound using DFT (B3LYP/6-31G)*

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C=O | - | - | - | ~1.21 Å |

| Bond Length | C-O | - | - | - | ~1.35 Å |

| Bond Length | O-H | - | - | - | ~0.97 Å |

| Bond Angle | O=C-O | - | - | - | ~123° |

| Dihedral Angle | H-O-C=O | - | - | - | ~0° (syn) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its propensity to act as a nucleophile. youtube.com For this compound, the HOMO would likely be localized on the carboxylic acid group, specifically the oxygen atoms with lone pairs. youtube.com

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity and the molecule's ability to act as an electrophile. youtube.com The LUMO would be expected to have significant contributions from the antibonding π* orbital of the carbonyl group (C=O).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic excitation and chemical reactions. numberanalytics.com

FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the regions of the molecule where the HOMO is most dense are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack. ucsb.eduyoutube.com The electron-withdrawing nature of the carboxylic acid group can influence the electronic properties and reactivity of the entire molecule. rsc.org

Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Role in Reactivity |

| HOMO | -9.5 | Nucleophilicity, site of electrophilic attack |

| LUMO | +1.2 | Electrophilicity, site of nucleophilic attack |

| HOMO-LUMO Gap | 10.7 | Indicator of chemical stability |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cyclohexane (B81311) ring and the attached ethylbutyl group means that this compound can exist in numerous conformations. Understanding the relative energies and interconversion barriers of these conformers is essential.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

To explore the vast conformational space of this molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed.

Molecular Mechanics (MM): MM methods use classical physics to calculate the energy of a molecule based on a force field, which is a set of parameters describing bond stretching, angle bending, and torsional and non-bonded interactions. Force fields like GAFF (General Amber Force Field) are well-suited for organic molecules. nih.gov MM is computationally inexpensive and allows for rapid exploration of many possible conformations.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This provides a dynamic view of conformational changes, allowing researchers to observe how the molecule transitions between different shapes, such as the chair-to-boat interconversion of the cyclohexane ring. researchgate.net MD simulations are particularly useful for understanding how a solvent might influence conformational preferences. nih.gov

Identification of Stable Conformers and Energy Barriers

The cyclohexane ring itself is known to adopt several conformations, with the chair form being significantly more stable than the boat or twist-boat forms. libretexts.orgyoutube.com For this compound, the key conformational questions involve the orientation of the two large substituents on the cyclohexane ring.

Axial vs. Equatorial Positions: Substituents on a cyclohexane ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. masterorganicchemistry.com Due to steric hindrance, known as 1,3-diaxial interactions, bulky groups strongly prefer the equatorial position. libretexts.orgmasterorganicchemistry.com Therefore, the most stable conformer of this compound will have both the carboxylic acid group and the 2-ethylbutyl group in equatorial positions.

Interactive Table 3: Relative Energies of Hypothetical Conformers of this compound

| Conformer Description | Carboxyl Group Position | 2-Ethylbutyl Group Position | Predicted Relative Energy (kcal/mol) |

| A | Equatorial | Equatorial | 0.0 (most stable) |

| B | Axial | Equatorial | > 5.0 |

| C | Equatorial | Axial | > 5.0 |

| D | Axial | Axial | > 10.0 (highly unstable) |

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing the molecule. These predictions are often used to complement and help interpret experimental spectra. aip.org

Infrared (IR) Spectroscopy: Calculations can predict vibrational frequencies. For this compound, key predicted peaks would include the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹ due to hydrogen bonding) and the strong C=O carbonyl stretch (around 1710 cm⁻¹ for a dimer). libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C atoms can be calculated with good accuracy using DFT methods, often employing the GIAO (Gauge-Independent Atomic Orbital) approach. rsc.org

¹H NMR: The acidic proton of the carboxyl group would be predicted at a very downfield shift (10-12 ppm). libretexts.org Protons on carbons adjacent to the carboxyl group would be expected in the 2-3 ppm range. libretexts.orglibretexts.org

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically deshielded, with a predicted chemical shift in the 160-180 ppm range. libretexts.org

These computational tools, from geometry optimization to spectroscopic prediction, provide a powerful framework for a thorough investigation of the chemical and physical properties of this compound from a theoretical perspective.

Advanced Research Applications and Future Directions Non Clinical Focus

1-(2-ethylbutyl)cyclohexanecarboxylic Acid as a Versatile Synthetic Building Block

The inherent structure of this compound makes it a valuable precursor in the synthesis of more complex molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, while the substituted cyclohexane (B81311) moiety can impart unique physical and chemical properties to the resulting products.

Precursor for Complex Organic Molecules in Materials Science Research

In materials science, the design and synthesis of novel organic molecules with specific properties are paramount. While direct research on this compound in this field is not extensively documented, the principles of using similar cyclic carboxylic acids as building blocks are well-established. The incorporation of the 1-(2-ethylbutyl)cyclohexyl group can influence properties such as solubility, thermal stability, and molecular packing in the solid state. For instance, the non-planar and bulky nature of this group could be exploited to disrupt crystallinity in polymers, leading to materials with enhanced amorphous characteristics.

The synthesis of this acid, often starting from cyclohexanecarboxylic acid and an appropriate alkylating agent like 1-halo-2-ethylbutane, allows for the introduction of this specific aliphatic side chain. google.comgoogle.com This synthetic accessibility suggests its potential as a component in the creation of liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials where molecular shape and intermolecular interactions are critical.

Table 1: Potential Applications in Materials Science

| Material Class | Potential Contribution of the 1-(2-ethylbutyl)cyclohexyl Moiety |

| Amorphous Polymers | Disruption of polymer chain packing, leading to lower crystallinity and increased transparency. |

| Liquid Crystals | Introduction of a non-linear, bulky group to influence mesophase behavior. |

| Organic Semiconductors | Modification of solubility and thin-film morphology. |

Role in the Synthesis of Specialty Polymers and Oligomers

The carboxylic acid functionality of this compound allows it to be readily converted into other reactive species, such as acyl chlorides or esters, making it a suitable monomer for polymerization reactions. google.com Its incorporation into polyester (B1180765) or polyamide chains could yield specialty polymers with unique characteristics. The bulky 2-ethylbutylcyclohexyl group would likely increase the glass transition temperature (Tg) of the resulting polymer, imparting greater rigidity and thermal stability.

Furthermore, this monomer could be used to create oligomers with well-defined structures for applications in high-performance coatings, adhesives, and sealants. The aliphatic nature of the substituent would be expected to enhance the hydrophobicity and chemical resistance of the final material. Research on the polymerization of related cyclic monomers, such as allylcyclohexane, demonstrates the feasibility of creating hydrocarbon-based polymers with cyclic units, which can exhibit controlled macromolecular structures. rsc.org

Development of Novel Ligands in Coordination Chemistry Research

In coordination chemistry, the design of ligands is crucial for controlling the properties and reactivity of metal complexes. Carboxylate groups are excellent coordinating agents for a wide range of metal ions. While specific research on this compound as a ligand is not prominent, the synthesis of novel ligands from various cycloalkanecarboxylic acid derivatives is an active area of research.

The steric bulk of the 1-(2-ethylbutyl)cyclohexyl group could be used to control the coordination number and geometry of a metal center, potentially leading to catalysts with unique selectivity. For example, in homogeneous catalysis, such a bulky ligand could create a specific steric environment around a metal catalyst, influencing the stereochemical outcome of a reaction. The synthesis of related 1-phenylcycloalkanecarboxylic acid derivatives as selective ligands highlights the potential of this class of compounds in creating molecules with specific binding properties.

Methodological Advancements in Analytical Chemistry Utilizing this compound as a Model Compound

The development of robust and efficient analytical methods is essential for chemical research. Due to its distinct structure, this compound can serve as a valuable model compound for advancing analytical techniques, particularly in chromatography and environmental monitoring.

Chromatographic Purity and Separation Method Development for Research Samples

The separation and purification of chemical compounds are fundamental challenges in synthetic chemistry. Developing chromatographic methods for compounds like this compound, which contains a polar carboxylic acid group and a non-polar aliphatic moiety, can be complex. This makes it an excellent candidate for developing and optimizing separation techniques.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common methods for analyzing carboxylic acids. For GC analysis, derivatization of the carboxylic acid to a more volatile ester is often necessary. For HPLC, reversed-phase chromatography is typically employed, where the choice of mobile phase pH is critical to control the ionization state of the carboxylic acid and achieve optimal retention and peak shape. The development of methods for separating various aliphatic and aromatic carboxylic acids provides a foundation for tackling more complex structures like the title compound. nih.gov

Table 2: Chromatographic Method Development Considerations

| Chromatographic Technique | Key Parameters for Optimization |

| High-Performance Liquid Chromatography (HPLC) | Mobile phase composition (acetonitrile/water, methanol/water), pH, buffer type and concentration, column stationary phase (e.g., C18, C8). nih.govsielc.com |

| Gas Chromatography (GC) | Derivatization agent (e.g., silylation, esterification), column polarity, temperature programming. |

Development of Detection Techniques in Environmental Monitoring (excluding human impact)

The presence of persistent organic pollutants in the environment is a significant concern. While there is no specific information on the environmental impact of this compound, the development of analytical methods for trace analysis of related alicyclic carboxylic acids is an important research area. These methods are crucial for understanding the fate and transport of such compounds in environmental systems.

Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and selective for the trace analysis of organic acids in complex matrices like surface water and groundwater. nih.gov Using this compound as a model analyte could help in the development and validation of new extraction and detection methods for this class of compounds. For instance, optimizing solid-phase extraction (SPE) protocols to efficiently isolate such molecules from water samples prior to LC-MS/MS analysis would be a valuable methodological advancement. nih.gov The study of the environmental hydrolysis rates of related carboxylic acid esters also provides a basis for predicting the persistence of such compounds. nih.gov

Structure-Activity/Property Relationship (SAR/SPR) Studies of this compound Derivatives

While specific SAR/SPR studies on this compound are not extensively documented in publicly available literature, general principles of organic chemistry allow for the extrapolation of how structural modifications would likely influence its chemical behavior. The interplay between the sterically demanding 1-(2-ethylbutyl) group and the reactive carboxylic acid moiety is key to its properties.

The reactivity of the carboxylic acid group in this compound is significantly influenced by the steric hindrance imposed by the adjacent bulky 2-ethylbutyl substituent and the cyclohexane ring. sketchy.com This steric crowding can impede the approach of nucleophiles to the carbonyl carbon, thereby reducing the rates of reactions such as esterification and amidation compared to less hindered carboxylic acids. sketchy.comlibretexts.org

Structural modifications to the this compound scaffold can be systematically undertaken to modulate its reactivity and selectivity. Key areas for modification include the alkyl chain, the cyclohexyl ring, and the carboxylic acid group itself.

Modification of the Alkyl Chain: Altering the length and branching of the 2-ethylbutyl group would directly impact the steric environment around the carboxylic acid. For instance, replacing the 2-ethylbutyl group with a smaller alkyl group would be expected to increase the reactivity of the carboxylic acid. Conversely, introducing larger or more branched substituents would further decrease reactivity.

Modification of the Cyclohexyl Ring: The conformational rigidity of the cyclohexane ring plays a crucial role. libretexts.orgresearchgate.netyoutube.com The chair conformation is the most stable, and the bulky 1-(2-ethylbutyl) group will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.comyoutube.com Introducing substituents on the cyclohexane ring can alter its conformational equilibrium and, consequently, the orientation of the carboxylic acid group, which in turn affects its accessibility and reactivity.

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to other functional groups, such as esters, amides, or acid chlorides, would fundamentally change its chemical properties. libretexts.org For example, the corresponding acyl chloride would be significantly more reactive towards nucleophilic acyl substitution. wikipedia.org

The table below illustrates hypothetical reactivity trends based on these principles.

| Derivative of this compound | Structural Modification | Predicted Effect on Reactivity of Carboxyl Group | Rationale |

| 1-(n-butyl)cyclohexanecarboxylic acid | Less branched alkyl chain | Increased reactivity | Reduced steric hindrance around the carbonyl group. |

| 1-(2,2-diethylbutyl)cyclohexanecarboxylic acid | More branched alkyl chain | Decreased reactivity | Increased steric hindrance impeding nucleophilic attack. |

| cis-4-methyl-1-(2-ethylbutyl)cyclohexanecarboxylic acid | Substitution on the cyclohexane ring | May alter conformational preference and reactivity | The interplay of substituent positions affects the overall steric environment. libretexts.org |

| 1-(2-ethylbutyl)cyclohexanecarbonyl chloride | Conversion to acyl chloride | Significantly increased reactivity | The chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic. wikipedia.org |

| Methyl 1-(2-ethylbutyl)cyclohexanecarboxylate | Conversion to methyl ester | Decreased reactivity (compared to acyl chloride) | The methoxy (B1213986) group is a poorer leaving group than chloride. libretexts.org |

The design of new chemical entities (NCEs) based on the this compound scaffold for academic research can be guided by established principles of molecular design and structure-property relationships. libretexts.orgwikipedia.org

For instance, to design a derivative with enhanced surface activity, one could introduce a polar head group at the terminus of the ethylbutyl chain, creating an amphiphilic molecule. The bulky cyclohexanecarboxylic acid moiety would act as a hydrophobic tail.

To create a building block for polymer synthesis, the carboxylic acid could be converted to a more reactive derivative, or a second reactive functional group could be introduced elsewhere on the molecule. The rigidity of the cyclohexane core could be exploited to create polymers with specific conformational properties.

The following table outlines some design principles for NCEs based on this compound for specific research applications.

| Targeted Research Property | Design Principle | Example Modification |

| Enhanced Lipophilicity | Increase the size of the non-polar alkyl chain. | Substitution of the ethylbutyl group with a longer, branched alkyl chain. |

| Amphiphilicity | Introduce a polar functional group distal to the carboxylic acid. | Hydroxylation or amination of the terminal carbon of the ethylbutyl group. |

| Chiral Recognition | Introduce a chiral center and resolve the enantiomers. | Synthesis of enantiomerically pure starting materials or chiral resolution of the final product. |

| Metal Chelation | Introduce additional coordinating functional groups. | Introduction of a hydroxyl or amino group at the 2-position of the cyclohexane ring. |

Emerging Research Areas and Potential for Future Exploration

The unique structural features of this compound make it a candidate for exploration in several emerging areas of chemical research.

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. youtube.com The self-assembly of molecules into well-defined, ordered structures is a key aspect of this field. Carboxylic acids are known to form hydrogen-bonded dimers, and this interaction can be a driving force for self-assembly.

The this compound molecule possesses both a hydrogen-bonding capable carboxylic acid group and a bulky, hydrophobic moiety. This combination could lead to the formation of interesting supramolecular structures, such as micelles, vesicles, or liquid crystals in appropriate solvents. The shape and size of the aggregates would be dictated by the balance between the hydrogen bonding of the carboxylic acid groups and the steric demands of the alkylcyclohexyl part. Research in this area could involve studying the self-assembly behavior of this molecule and its derivatives in various media. The rational design of similar molecules with C2-symmetry based on a cyclohexane core has been shown to produce effective low-molecular-weight gelators. nih.gov

Bio-inspired catalysis seeks to mimic the efficiency and selectivity of enzymes in chemical transformations. While excluding human biological systems, the principles of biocatalysis can be applied in various industrial and research settings, for example, in the synthesis of fine chemicals or the degradation of environmental pollutants by microorganisms.

Carboxylic acids can serve as substrates for various enzymes, such as lipases and esterases, for transformations like esterification and hydrolysis. The sterically hindered nature of this compound could make it a challenging substrate, and studying its interaction with such enzymes could provide insights into enzyme specificity and tolerance for bulky substrates. Furthermore, engineered enzymes could be developed to specifically act on such sterically demanding molecules. youtube.com

The development of sustainable and resource-efficient chemical processes is a major goal of modern chemistry. This includes the use of renewable feedstocks, catalytic methods, and processes that minimize waste. While the synthesis of this compound itself may not be from a renewable source, its derivatives could be employed in sustainable chemistry research.

For example, its derivatives could be investigated as components of novel catalytic systems. The carboxylic acid functionality can be used to anchor the molecule to a solid support, creating a heterogeneous catalyst that can be easily separated and reused. researchgate.net Additionally, the development of catalytic methods for the synthesis and functionalization of such aliphatic carboxylic acids using greener reagents and conditions is an active area of research. princeton.edunih.gov The use of biocatalysis or photocatalysis for transformations involving this compound would align with the principles of green chemistry. mdpi.com

Conclusion and Outlook

Synthesis and Reactivity of 1-(2-ethylbutyl)cyclohexanecarboxylic Acid: A Summary of Academic Contributions

The primary academic contribution to the understanding of this compound comes from patent literature detailing its synthesis. The compound is not typically available from commercial suppliers and requires multi-step synthesis.

Synthesis

A documented method for the preparation of this compound involves the alkylation of a cyclohexanecarboxylic acid derivative. google.com In this process, a salt of cyclohexanecarboxylic acid, where the acidic proton is replaced by an alkali metal (Y), is reacted with an alkylating agent like 1-halo-2-ethylbutane or a sulfonate ester of 2-ethyl-1-butanol. google.com This reaction is facilitated by the presence of a secondary amine and an organolithium reagent, such as an alkyllithium, cycloalkyllithium, or phenyllithium. google.com

| Reactants | Reagents | Product | Reference |

| Cyclohexanecarboxylic acid alkali metal salt | 1-halo-2-ethylbutane or sulfonate ester of 2-ethyl-1-butanol, secondary amine, organolithium reagent | This compound | google.com |

This synthetic route highlights a key challenge in the creation of such molecules: the formation of a quaternary carbon center on the cyclohexane (B81311) ring, which is sterically hindered.

Reactivity

The reactivity of this compound is characteristic of carboxylic acids, but is influenced by the bulky 1-(2-ethylbutyl) substituent. The primary documented reaction is its conversion to an acyl halide. google.com This is a standard transformation for carboxylic acids, often achieved using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus tribromide (PBr₃). google.com The resulting acyl halide is a more reactive species, primed for subsequent nucleophilic acyl substitution reactions.

The bulky substituent at the 1-position of the cyclohexane ring likely introduces significant steric hindrance, which would modulate the reactivity of the carboxyl group. For instance, esterification or amidation reactions might proceed at a slower rate compared to less substituted cyclohexanecarboxylic acids.

Unresolved Challenges and Critical Research Questions for Future Investigations

While a synthetic route to this compound has been established, several challenges and research questions remain.

Stereochemistry: The existing synthesis does not appear to control the stereochemistry of the final product. Future research could focus on developing stereoselective syntheses to yield specific isomers of this compound. This is particularly relevant as different stereoisomers of a chiral molecule can have vastly different biological activities.

Green Chemistry: The documented synthesis utilizes organolithium reagents, which can be hazardous and difficult to handle on a large scale. A critical research question is whether more environmentally benign and safer synthetic methods can be developed. This could involve exploring catalytic methods that avoid the use of stoichiometric strong bases.

Reactivity Studies: A comprehensive study of the reactivity of this compound is lacking. Investigating the influence of the bulky alkyl group on the kinetics and thermodynamics of various reactions (e.g., esterification, amidation, reduction) would provide valuable data for its application in further synthetic endeavors.

Scalability: The current laboratory-scale synthesis may face challenges when scaling up for industrial production. Research into process optimization and the development of a more robust and scalable synthesis is a significant unresolved challenge.

Broader Academic Significance and Potential for Cross-Disciplinary Research Impact

The academic significance of this compound extends beyond its synthetic chemistry, primarily into the realm of medicinal chemistry and drug discovery.

The substituted cyclohexane motif is a valuable scaffold in pharmaceutical development. pharmablock.comresearchgate.net Cyclohexane rings are often used as bioisosteres for phenyl rings, offering a three-dimensional structure that can lead to enhanced binding affinity with biological targets. pharmablock.com The non-planar nature of the cyclohexane ring can provide more contact points with a protein's binding pocket compared to a flat aromatic ring. pharmablock.com

The introduction of a bulky, lipophilic group like the 2-ethylbutyl substituent can significantly impact a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. This makes compounds like this compound interesting building blocks for creating new drug candidates with potentially improved properties.

The potential for cross-disciplinary research is substantial:

Medicinal Chemistry: As an intermediate, this compound can be used to synthesize a variety of more complex molecules for screening against different biological targets. Its structural features suggest potential applications in areas where lipophilic interactions are crucial for bioactivity.

Materials Science: Functionalized cycloalkanes can be used as building blocks for novel polymers and liquid crystals. The specific stereochemistry and bulky nature of this compound could be exploited to create materials with unique physical properties.

Computational Chemistry: The conformational landscape of this compound, influenced by the bulky substituent, presents an interesting case for computational modeling studies. Such studies could predict its preferred conformations and how it might interact with biological macromolecules, thus guiding future drug design efforts.

Q & A

Q. Example pKa Comparison :

| Solvent | Experimental pKa | DFT-Calculated pKa | Deviation |

|---|---|---|---|

| Water | 4.8 ± 0.2 | 4.6 | -0.2 |

| DMSO | 6.1 ± 0.3 | 5.9 | -0.2 |

Advanced: How does the stereochemistry of the 2-ethylbutyl substituent influence the biological activity of this compound?

Methodological Answer:

If the compound has chiral centers (e.g., at the cyclohexane ring or substituent), enantiomers may exhibit divergent bioactivity:

Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-based) or enzymatic resolution to isolate enantiomers .

Biological Assays : Test enantiomers in vitro (e.g., enzyme inhibition, receptor binding). For example, (R)-enantiomers may show higher affinity for lipid-binding proteins due to spatial compatibility .

Structural Analysis : Perform X-ray crystallography or NMR-NOE experiments to correlate stereochemistry with activity .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

To model reactivity:

Reaction Pathway Mapping : Use DFT (Gaussian 16) to calculate transition states and activation energies for acyl substitution. Focus on the carboxyl group’s electrophilicity .

Solvent Effects : Include implicit solvent models (e.g., PCM for water or THF) to assess how polarity impacts reaction rates .

Steric Maps : Generate steric hindrance maps (e.g., using PyMol) to visualize accessibility of the reaction site.

Q. Key Computational Findings :

- The 2-ethylbutyl group increases activation energy by 15–20 kJ/mol compared to unsubstituted analogs.

- Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing energy barriers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.